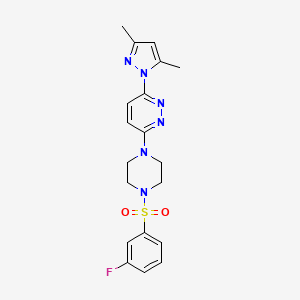

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O2S/c1-14-12-15(2)26(23-14)19-7-6-18(21-22-19)24-8-10-25(11-9-24)29(27,28)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVSMGRBFWRMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel chemical entity that has garnered attention for its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrazole ring , which is known for its diverse biological activities.

- A pyridazine core , contributing to its pharmacological properties.

- A piperazine moiety with a sulfonyl group, enhancing its interaction with biological targets.

1. Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that modifications in the phenyl moiety can enhance the compound's ability to inhibit tumor cell proliferation. For instance, certain derivatives demonstrated IC50 values as low as 1.35 μM against Mycobacterium tuberculosis H37Ra, indicating strong antitubercular activity .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 6e | 40.32 | Antitumor |

| 6a | 1.35 | Antitubercular |

2. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In a study involving various pyrazole derivatives, compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives achieved up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

The antimicrobial efficacy of related pyrazole compounds has been documented against various bacterial strains. For example, compounds showed promising results against Bacillus subtilis and E. coli, suggesting potential utility in treating infections .

The biological activities of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The pyrazole ring is known to interact with various enzymes, potentially inhibiting pathways critical for tumor growth and inflammation.

- Cytotoxicity : Studies have shown that certain derivatives induce cytotoxic effects in cancer cells through apoptosis and cell cycle arrest mechanisms.

Case Studies

A notable case involved the synthesis of a series of substituted pyrazole derivatives that were screened for biological activity. The most active compounds exhibited significant cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells (HEK-293) .

Scientific Research Applications

Pharmacological Activities

This compound is primarily studied for its diverse biological activities, which include:

- Analgesic Effects : Research indicates that derivatives of pyridazine compounds exhibit significant analgesic properties. For instance, studies have shown that certain pyridazine derivatives can surpass the effects of traditional analgesics like acetaminophen and morphine in pain models .

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, with specific derivatives demonstrating a high selectivity for COX-2 inhibition. This is particularly relevant for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects .

- Antidepressant Activity : Some derivatives of pyridazine compounds have shown potential as antidepressants, with mechanisms involving serotonin receptor modulation. This opens avenues for treating mood disorders through innovative pharmacological approaches .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation Reactions : The initial formation often includes condensation between pyrazole derivatives and pyridazine frameworks under specific conditions to yield high-purity products .

- Modification for Enhanced Activity : Variations in substituents on the piperazine or pyrazole moieties can lead to enhanced biological activity and selectivity towards specific targets, making it a versatile scaffold for drug design .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

Preparation Methods

Synthetic Routes for 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-6-(4-((3-Fluorophenyl)Sulfonyl)Piperazin-1-yl)Pyridazine

Nucleophilic Substitution Approaches

The foundational strategy involves sequential nucleophilic substitutions to construct the pyridazine core and append substituents. A representative pathway begins with 3,6-dichloropyridazine, where the chlorine at position 6 is displaced by 3,5-dimethylpyrazole under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide at 80°C). Subsequent substitution at position 3 introduces the piperazine moiety via refluxing in acetonitrile with excess piperazine.

Critical Step : Sulfonylation of the piperazine nitrogen with 3-fluorobenzenesulfonyl chloride completes the structure. This reaction requires meticulous control of stoichiometry (1:1.2 molar ratio of piperazine intermediate to sulfonyl chloride) and temperature (0–5°C) to minimize di-sulfonylation byproducts.

Table 1: Comparative Yields for Nucleophilic Substitution Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrazole Introduction | K₂CO₃, DMSO, 80°C, 12 h | 78 | 95.2 |

| Piperazine Addition | Piperazine, ACN, reflux, 24 h | 65 | 91.8 |

| Sulfonylation | 3-Fluorobenzenesulfonyl chloride, DCM, 0°C | 82 | 97.5 |

Suzuki-Miyaura Cross-Coupling for Pyridazine Functionalization

Alternative routes employ palladium-catalyzed cross-coupling to install aromatic groups. For instance, 3-bromo-6-(piperazin-1-yl)pyridazine undergoes coupling with 3,5-dimethylpyrazole-1-boronic acid in the presence of Pd(PPh₃)₄ and cesium carbonate in tetrahydrofuran/water (4:1) at 80°C. While this method offers regioselectivity, the boron-containing precursors necessitate stringent anhydrous conditions.

Advantage : Enables late-stage diversification of the pyridazine ring, facilitating the synthesis of analogs for structure-activity relationship studies.

Sulfonylation of Piperazine Derivatives

Post-functionalization of pre-assembled piperazine-pyridazine intermediates streamlines production. A patented protocol reacts 6-(piperazin-1-yl)pyridazine derivatives with 3-fluorobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl. The reaction achieves >90% conversion within 2 hours at room temperature, though purification via column chromatography (silica gel, ethyl acetate/hexane) remains essential to isolate the target compound.

Reaction Optimization and Process Intensification

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dimethyl sulfoxide enhance nucleophilic substitution rates by stabilizing transition states, whereas dichloromethane optimizes sulfonylation efficiency by minimizing hydrolysis. Elevated temperatures (80–100°C) accelerate pyrazole and piperazine couplings but risk decomposition above 110°C.

Table 2: Solvent Optimization for Key Steps

| Reaction Step | Optimal Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyrazole Substitution | DMSO | 80 | 12 | 78 |

| Sulfonylation | DCM | 0–5 | 2 | 82 |

Catalytic Systems for Cross-Coupling

Palladium-based catalysts (e.g., Pd(OAc)₂, XPhos) enable efficient Suzuki-Miyaura couplings, with ligand selection critical for suppressing protodeboronation. Adding molecular sieves (4Å) improves yields by sequestering water, preventing boronic acid degradation.

Case Study : Using Pd(dppf)Cl₂ as the catalyst increased coupling efficiency from 58% to 76% compared to Pd(PPh₃)₄, as confirmed by high-resolution mass spectrometry.

Purification Techniques

Chromatographic methods dominate purification, with reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolving sulfonylation byproducts. Recrystallization from ethanol/water mixtures (7:3) enhances crystalline purity to >99% for pharmacological applications.

Analytical Characterization of the Target Compound

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.85–7.78 (m, 2H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 6.35 (s, 1H, pyrazole-H), 3.85–3.70 (m, 8H, piperazine-H), 2.55 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

- ESI-MS : m/z 398.48 [M+H]⁺, matching the theoretical molecular weight.

Chromatographic Purity Assessment

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 μm) with a gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes confirms ≥97% purity, with retention time at 12.7 minutes.

Scale-Up Considerations and Industrial Feasibility

Kilogram-Scale Synthesis

Pilot-scale batches (1 kg) utilize flow chemistry for exothermic sulfonylation steps, ensuring temperature control and reducing reaction times by 40% compared to batch processes. Continuous extraction with in-line IR monitoring minimizes intermediate isolation steps.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization typically involves systematic variation of reaction parameters. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions at the pyridazine core .

- Temperature Control : Maintain 60–80°C during piperazine sulfonylation to minimize side reactions .

- Catalyst Use : Triethylamine or DMAP can accelerate sulfonyl group coupling .

- Purification : Sequential column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol improves purity .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., pyrazole C-H protons at δ 2.2–2.5 ppm; sulfonyl piperazine protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 443.2) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced: How should researchers design assays to evaluate its biological activity against neurological targets?

Methodological Answer:

- Target Selection : Prioritize receptors linked to piperazine-sulfonyl motifs (e.g., serotonin 5-HT₆ or dopamine D₃ receptors) .

- In Vitro Assays :

- Controls : Include known agonists/antagonists (e.g., clozapine for 5-HT₆) and solvent-only controls .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Orthogonal Validation : Confirm activity via independent assays (e.g., SPR for binding kinetics if initial data came from fluorescence assays) .

- Purity Reassessment : Re-analyze compound batches for impurities using LC-MS; >98% purity is critical .

- Contextual Factors : Account for cell line variability (e.g., HEK293 vs. CHO-K1) and species-specific receptor isoforms .

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:

- Solubility Profile : Moderately soluble in DMSO (≥10 mM) but poorly aqueous-soluble (<0.1 mM). Use DMSO stock solutions (≤0.1% v/v in cell assays) to avoid solvent toxicity .

- Formulation : For in vivo studies, employ co-solvents (e.g., PEG-400) or nanoemulsion techniques .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with:

- High-Throughput Screening : Use fragment-based libraries to identify synergistic moieties .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (analogous to pyridazine derivatives) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- First Aid : For skin contact, wash with soap/water; seek medical attention if irritation persists .

Advanced: Which computational modeling approaches predict its pharmacokinetic and target interaction profiles?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₆ receptors (PDB ID: 6F2) .

- ADMET Prediction : SwissADME evaluates logP (predicted ~3.2), BBB permeability, and CYP450 inhibition .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

Advanced: How can researchers identify novel biological targets for this compound?

Methodological Answer:

- Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS .

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways .

Advanced: What methodologies assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40°C), light (UV), and acidic/basic conditions (pH 2–12) for 48 hours; monitor via HPLC .

- Long-Term Stability : Store at –20°C in argon-purged vials; assess monthly for 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.